3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride is a key intermediate in the synthesis of Voriconazole [, ]. Voriconazole is a triazole antifungal medication []. This intermediate plays a crucial role in achieving the desired stereochemistry of the final drug molecule.
3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride is a complex organic compound with significant pharmaceutical applications. Its chemical structure features various functional groups that contribute to its biological activity. The compound is primarily known for its role as an intermediate in the synthesis of antifungal agents, particularly related to the treatment of fungal infections.
The compound is classified under the category of pharmaceuticals and is recognized by its CAS number 188416-20-8. It is also associated with various synonyms, including Voriconazole Related Compound B, indicating its relevance in drug development contexts. The molecular formula is with a molecular weight of approximately 420.216 g/mol .
The synthesis of 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride typically involves several steps:
The molecular structure of 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride can be represented as follows:
Key structural features include:
The melting point of this compound ranges from 126°C to 130°C, indicating its solid-state stability under normal conditions .
The compound undergoes several chemical reactions that are crucial for its functionality:
The mechanism of action of 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride primarily involves inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts ergosterol synthesis, an essential component of fungal cell membranes, leading to cell death. The compound's structural attributes allow it to bind effectively to these enzymes, showcasing its potential as an antifungal agent .
The physical properties of 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride include:
This compound finds applications primarily in pharmaceutical research and development:
The compound emerged from systematic antifungal research in the 1990s, with its free base (CAS 137234-75-4) first synthesized as a strategic intermediate toward advanced triazole antifungals [7]. The hydrochloride salt (188416-20-8) was subsequently developed to address stability and solubility challenges inherent to the free base structure [2] [8]. This refinement enabled more consistent purification and handling characteristics essential for industrial-scale pharmaceutical synthesis. Early patent literature reveals its significance as a pivotal precursor in the voriconazole manufacturing pathway, where its stereochemistry demanded innovative chiral synthesis approaches. The discovery process exemplified structure-activity relationship (SAR) optimization, where minor modifications to the pyrimidine ring system yielded substantial improvements in target enzyme affinity over earlier triazole agents [8].
This compound belongs to the triazole antifungal class, specifically functioning as a synthetic intermediate for clinically deployed azole antifungals [8]. Its structural architecture enables precise interaction with fungal cytochrome P450 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis [8]. The molecule's pharmacophore features three key elements:
The stereochemistry at the butanol chiral centers (αR,βS/αS,βR configurations) further modulates target binding avidity and specificity, contributing to the broad-spectrum activity observed in the final drug products derived from this intermediate [8]. In vitro studies of related derivatives demonstrate potent inhibition against Candida spp. and Aspergillus spp. at nanomolar concentrations, validating the design rationale [8].
The molecular architecture integrates specialized functional groups to address specific pharmacological challenges:
Table 2: Functional Group Contributions to Molecular Properties
Structural Element | Chemical Rationale | Biological Consequence | |
---|---|---|---|
6-Chloro-5-fluoropyrimidine | Electron-withdrawing groups enhance ring stability and π-stacking potential | Increased affinity for fungal CYP51 hydrophobic binding pocket | [7] [8] |
2,4-Difluorophenyl | Fluorine atoms modulate lipophilicity (logP) and confer metabolic resistance | Optimal cellular penetration and prolonged half-life | [7] |
1,2,4-Triazole | Coordination site for fungal CYP450 iron | Specific inhibition of ergosterol biosynthesis | [8] |
Chiral butanol backbone | Stereochemical control enables spatial orientation of pharmacophores | Enhanced target specificity and reduced off-target effects | [8] |
Hydrochloride salt | Improves crystallinity and solubility profile | Enhanced purification and formulation properties | [2] [3] |
The strategic placement of fluorine atoms at metabolically vulnerable positions (particularly on the phenyl ring) significantly reduces oxidative deactivation by host hepatic enzymes [7] [8]. The chloro-fluoro combination on the pyrimidine ring creates an electron-deficient system that strengthens π-π interactions with aromatic residues in the target enzyme's active site [8]. Furthermore, the tertiary alcohol in the butan-2-ol linker serves as a hydrogen bond donor/acceptor hybrid, facilitating water-mediated interactions within the enzymatic binding cleft [7]. The hydrochloride salt formation was specifically engineered to overcome the free base's hygroscopicity, thereby improving shelf-life and facilitating cold-chain storage requirements noted in supplier specifications (-20°C storage) [2] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1